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N-(pyridin-3-yl)pyridine-4-carboxamide Documentation Hub

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  • Product: N-(pyridin-3-yl)pyridine-4-carboxamide
  • CAS: 39642-69-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(3-pyridyl)isonicotinamide

For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Isomeric Considerations N-(3-pyridyl)isonicotinamide, also referred to as N-(pyridin-3-yl)pyridine-4-carboxamide, is a dipyridylamide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Isomeric Considerations

N-(3-pyridyl)isonicotinamide, also referred to as N-(pyridin-3-yl)pyridine-4-carboxamide, is a dipyridylamide compound. It is crucial to distinguish it from its structural isomer, N-(3-pyridyl)nicotinamide (CAS No: 13160-06-0)[1]. The key difference lies in the position of the carbonyl group on the pyridine ring: in the case of isonicotinamide, it is at the 4-position, whereas for nicotinamide, it is at the 3-position. This structural variance significantly influences the molecule's geometry and its subsequent applications in supramolecular chemistry. While a specific CAS number for N-(3-pyridyl)isonicotinamide is not readily found in the primary search results, it is identified in the literature as '3-pina'[2]. For clarity, this guide will refer to the compound by its systematic name.

Table 1: Key Chemical Identifiers

PropertyValueSource
Systematic Name N-(pyridin-3-yl)pyridine-4-carboxamide-
Common Name N-(3-pyridyl)isonicotinamide, 3-pina[2]
Molecular Formula C₁₁H₉N₃O[2]
Parent Compound Isonicotinamide (Pyridine-4-carboxamide)[3][4]
Parent CAS 1453-82-3 (Isonicotinamide)[4][5]

Synthesis of N-(3-pyridyl)isonicotinamide

The synthesis of N-(3-pyridyl)isonicotinamide typically involves the amidation of a derivative of isonicotinic acid with 3-aminopyridine. A generalizable synthetic approach can be adapted from standard organic chemistry protocols for amide bond formation.

Experimental Protocol: Synthesis via Acyl Chloride

This protocol is a representative method based on the synthesis of related amide compounds.

Materials:

  • Isonicotinoyl chloride hydrochloride

  • 3-Aminopyridine

  • Anhydrous pyridine

  • Anhydrous chloroform

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 0.01 moles of 3-aminopyridine in 15 mL of anhydrous chloroform in a round-bottom flask.

  • In a separate flask, prepare a solution of isonicotinoyl chloride in 15 mL of anhydrous chloroform.

  • Cool the 3-aminopyridine solution to 10-15°C using an ice bath.

  • Slowly add the isonicotinoyl chloride solution dropwise to the cooled 3-aminopyridine solution with continuous stirring.

  • To the resulting mixture, add 0.01 moles of anhydrous pyridine dropwise. Anhydrous pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours on a magnetic stirrer to ensure complete reaction.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent can be removed under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an isopropanol-water mixture, to obtain pure N-(3-pyridyl)isonicotinamide.

Diagram 1: Synthetic Workflow

G start Start: Reagents reagents Isonicotinoyl chloride 3-Aminopyridine Anhydrous Pyridine & Chloroform start->reagents reaction Amidation Reaction (10-15°C to RT, 24-48h) reagents->reaction workup Solvent Removal reaction->workup purification Recrystallization workup->purification product Final Product: N-(3-pyridyl)isonicotinamide purification->product end End product->end

Caption: Workflow for the synthesis of N-(3-pyridyl)isonicotinamide.

Applications in Coordination Chemistry

N-(3-pyridyl)isonicotinamide is of significant interest in the field of coordination chemistry, where it functions as a versatile ligand. Its two pyridine rings can donate their nitrogen lone pairs to metal centers, enabling the formation of coordination polymers and metal-organic frameworks (MOFs).

The "kinked" geometry of the molecule, arising from the meta- and para-substitution pattern, allows it to bridge metal centers in a non-linear fashion. This property is crucial for constructing complex, multi-dimensional structures. For instance, it has been used in the synthesis of layered coordination polymers with nickel(II) ions, where it acts as a bridging ligand to form intricate network topologies[2]. These materials are investigated for their potential in gas adsorption and storage due to their porous nature[1].

Diagram 2: Ligand Coordination

G M1 Metal Center 1 ligand N-(3-pyridyl)isonicotinamide (Bridging Ligand) M1->ligand Coordination via isonicotinamide N M2 Metal Center 2 M2->ligand Coordination via 3-pyridyl N

Caption: Bridging action of N-(3-pyridyl)isonicotinamide between two metal centers.

Potential Biological Significance

While the direct biological activity of N-(3-pyridyl)isonicotinamide is not extensively detailed in the provided search results, its constituent parts, isonicotinamide and nicotinamide, are of significant biological interest. Nicotinamide, a form of vitamin B3, is a precursor to the coenzymes NAD and NADP, which are essential for numerous metabolic redox reactions[6][7]. Isonicotinamide and its derivatives are recognized as precursors to important antitubercular agents[3].

Given this, N-(3-pyridyl)isonicotinamide could be a subject of interest in drug discovery, potentially as a scaffold for developing novel therapeutic agents. For example, derivatives of isonicotinamides have been investigated as highly potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3), a target implicated in diseases such as Alzheimer's and type II diabetes[8].

Safety and Handling

The safety profile of N-(3-pyridyl)isonicotinamide is not specifically detailed. However, data for the parent compound, isonicotinamide, indicates that it can cause skin, eye, and respiratory irritation[3][7]. Standard laboratory safety precautions should be followed when handling N-(3-pyridyl)isonicotinamide.

Table 2: General Safety Recommendations

PrecautionDetails
Personal Protective Equipment Wear safety goggles, gloves, and a lab coat. Use a dust mask if handling a powder.
Handling Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area[7].
Storage Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
First Aid (Eyes) Immediately flush with copious amounts of water for at least 15 minutes.
First Aid (Skin) Wash with soap and plenty of water.

References

  • Wikipedia. 3-Pyridylnicotinamide. [Link]

  • Travis, C. R., et al. (2018). Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,6) topology. PMC. [Link]

  • Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • bioWORLD. Material Safety Data Sheet. [Link]

  • OECD Existing Chemicals Database. 3-Pyridinecarboxamide (nicotinamide) CAS N°: 98-92-0. [Link]

  • Grokipedia. Isonicotinamide. [Link]

  • The Good Scents Company. isoniacinamide, 1453-82-3. [Link]

  • ResearchGate. Structure–Activity Relationship (SAR) Studies on Substituted N-(Pyridin-3-yl)-2-amino-isonicotinamides as Highly Potent and Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. [Link]

Sources

Exploratory

Precision Ligand Design: Pyridyl-Carboxamide Architectures in Coordination Chemistry

Executive Summary Pyridyl-carboxamide ligands represent a privileged scaffold in modern coordination chemistry, bridging the gap between robust industrial catalysis and bio-inorganic medicinal applications. Unlike static...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridyl-carboxamide ligands represent a privileged scaffold in modern coordination chemistry, bridging the gap between robust industrial catalysis and bio-inorganic medicinal applications. Unlike static phosphine or amine ligands, pyridyl-carboxamides possess a dynamic "hemilabile switch"—the amide functionality. This guide explores the technical mastery of these ligands, focusing on their ability to toggle between neutral (


) and anionic (

) coordination modes. This electronic flexibility allows for the stabilization of high-oxidation-state metals (e.g., Cu

, Co

) and facilitates metal-ligand cooperation (MLC) in catalytic cycles.

Structural Architectures: The Amide Switch

The utility of pyridine-2-carboxamide (picolinamide) ligands stems from their tautomeric duality. The ligand does not merely bind; it responds to the pH and the electronic requirements of the metal center.

The Coordination Equilibrium

In the absence of base, the ligand typically acts as a neutral bidentate donor, forming a 5-membered chelate ring via the pyridine nitrogen (


) and the amide oxygen (

). This mode is favored by "hard" Lewis acids. Upon deprotonation, the amide nitrogen becomes a potent

-donor, shifting the coordination to an anionic (

) mode. This anionic state is highly effective at stabilizing high-valent metal centers and is often involved in proton-coupled electron transfer (PCET) reactions.
Visualization of Coordination Modes

The following diagram illustrates the synthetic pathway and the pH-dependent coordination switch.

CoordinationSwitch Precursors Precursors (Picolinic Acid + Amine) Ligand Neutral Ligand (LH) (Pyridyl-Carboxamide) Precursors->Ligand Condensation NeutralComplex Neutral Mode (N,O) [M(LH)2]2+ (Less covalent) Ligand->NeutralComplex + Metal Salt Metal Metal Salt (MX2) AnionicComplex Anionic Mode (N,N') [M(L)2]0 (Strong Sigma Donor) NeutralComplex->AnionicComplex + Base (-H+) Deprotonation AnionicComplex->NeutralComplex + Acid (+H+) Reversible

Figure 1: The synthetic flow and the pH-dependent "Amide Switch" between neutral (N,O) and anionic (N,N') coordination.

Synthetic Methodology: The Acid Chloride Route

While coupling agents (EDC, DCC) are popular, they often yield urea byproducts that are difficult to separate from the target ligand. For high-purity coordination chemistry, the Acid Chloride Method is the gold standard due to its scalability and the volatility of byproducts.

Protocol: Synthesis of N-(phenyl)picolinamide

Objective: Synthesis of a benchmark ligand for Ru/Cu coordination.

Reagents:

  • Picolinic acid (2-Pyridinecarboxylic acid)

  • Thionyl chloride (

    
    )
    
  • Aniline[1]

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

  • Activation (In Situ):

    • Suspend picolinic acid (10 mmol) in dry DCM (20 mL).

    • Add

      
       (15 mmol) dropwise. Caution: Gas evolution (
      
      
      
      ).
    • Reflux for 2 hours until the solution becomes clear (formation of picolinoyl chloride).

    • Evaporate excess

      
       under vacuum.[1] Critical: Residual 
      
      
      
      will char the amine in the next step.
  • Coupling:

    • Redissolve the crude acid chloride in dry DCM (10 mL) and cool to 0°C.

    • Add a mixture of aniline (10 mmol) and

      
       (12 mmol) in DCM dropwise.
      
    • Allow to warm to room temperature and stir for 4 hours.

  • Purification (Self-Validating Step):

    • Wash the organic layer with saturated

      
       (removes unreacted acid) and then 1M HCl (removes unreacted amine/pyridine).
      
    • Validation: The product should remain in the DCM layer. If the product precipitates, it is likely pure.

    • Dry over

      
       and recrystallize from Ethanol/Hexane.
      

Catalytic Application: Ruthenium Transfer Hydrogenation

Ruthenium(II) picolinamide complexes are potent catalysts for Transfer Hydrogenation (TH) of ketones. The mechanism relies on Metal-Ligand Cooperation (MLC) , where the amide N-H proton is not innocent; it participates in the heterolytic cleavage of the substrate.

The Mechanism

Unlike classical inner-sphere mechanisms requiring an open coordination site, picolinamide complexes often operate via an outer-sphere mechanism. The amide nitrogen (in its anionic form) can accept a proton while the metal accepts a hydride, or the neutral amide N-H interacts with the substrate oxygen via hydrogen bonding.

Catalytic Cycle Diagram

CatalyticCycle PreCat Pre-Catalyst [Ru(L)(p-cymene)Cl] ActiveSpecies Active Species [Ru-H(L)(p-cymene)] (Ru-Hydride) PreCat->ActiveSpecies + Base, + iPrOH - Acetone TransitionState Transition State (Substrate Binding) N-H...O Interaction ActiveSpecies->TransitionState + Ketone ProductRelease Product Release (Alcohol Formed) TransitionState->ProductRelease Hydride Transfer ProductRelease->ActiveSpecies + iPrOH Regeneration

Figure 2: Transfer Hydrogenation cycle showing the regeneration of the active Ruthenium-Hydride species via isopropanol.

Medicinal Inorganic Chemistry: SOD Mimics

Copper(II) complexes of pyridyl-carboxamides are extensively researched as Superoxide Dismutase (SOD) mimics.[2] The redox potential of the


 couple in these complexes can be tuned by the ligand field to match the biological window for 

disproportionation.
  • Design Principle: The anionic (

    
    ) coordination stabilizes 
    
    
    
    sufficiently to prevent reduction by cellular thiols, yet allows reduction by superoxide.
  • Biological Target: Oxidative stress reduction in inflammatory diseases.

  • Stability: The 5-membered chelate ring is kinetically inert, preventing the release of toxic free copper ions in vivo.

Experimental Characterization & Validation

To ensure scientific integrity, the coordination mode must be rigorously validated using spectroscopic data.

Infrared Spectroscopy (IR)

The carbonyl stretch is the primary diagnostic handle.

Functional GroupFree Ligand (

, cm

)
Neutral Complex (N,O-bound)Anionic Complex (N,N'-bound)
Amide I (

)
1650 - 1690Shift Lower (1600 - 1640)Disappears (or shifts to ~1580 as C-O character increases)
Amide II (

)
1520 - 1550PresentAbsent (Deprotonated)
Pyridine Ring ~1590Shifts Higher (+10-20 cm

)
Shifts Higher (+10-20 cm

)
NMR Spectroscopy ( )

Proton shifts confirm the binding of the pyridine nitrogen.

  • H6 Proton (Pyridine): Located ortho to the pyridine nitrogen. Upon coordination to a metal, this proton experiences significant deshielding (downfield shift) due to the loss of electron density from the ring to the metal.

    • Free Ligand:

      
       8.5 - 8.6 ppm
      
    • Complex:

      
       9.0 - 9.5 ppm
      
  • Amide N-H:

    • Neutral Complex: Signal broadened/shifted but present.

    • Anionic Complex: Signal completely absent (confirm with

      
       exchange if unsure).
      

References

  • Ruthenium macrocycles bearing pyridine bis(carboxamide): synthesis, structure, and catalytic activity for hydrosilylation. New Journal of Chemistry. [Link][3]

  • Pyridyl-Thiourea Ruthenium and Osmium Complexes: Coordination of Ligand and Application as FLP Hydrogenation Catalysts. MDPI Molecules. [Link]

  • Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones. RSC Advances. [Link]

  • Highly active superoxide dismutase mimic: pyridine carboxamide-based copper(II) complexes. Inorganic Chemistry Frontiers. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Supramolecular Chemistry. [Link]

Sources

Foundational

The Pivotal Role of the Kink: A Technical Guide to Dipodal Dipyridine Ligands in Catalysis and Materials Science

For Immediate Release A comprehensive technical guide offering an in-depth exploration of kinked dipodal dipyridine ligands has been developed for researchers, scientists, and drug development professionals. This whitepa...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A comprehensive technical guide offering an in-depth exploration of kinked dipodal dipyridine ligands has been developed for researchers, scientists, and drug development professionals. This whitepaper provides a detailed overview of the synthesis, coordination chemistry, and diverse applications of this unique class of ligands, with a particular focus on their impact in catalysis and materials science.

Introduction: The Strategic Bend in Ligand Design

In the intricate world of coordination chemistry, the geometry of a ligand dictates the structure and, consequently, the function of the resulting metal complex. Kinked dipodal dipyridine ligands are a fascinating class of bidentate ligands characterized by a non-linear arrangement of their two pyridine donor groups. This "kink" is introduced by a specific spacer unit connecting the pyridine rings, creating a defined bite angle that profoundly influences the coordination geometry around a metal center. This structural feature is not a mere curiosity; it is a strategic design element that allows for the precise control of the architecture and reactivity of metal complexes, leading to novel applications in fields ranging from the construction of advanced materials to the development of targeted therapeutics. This guide will delve into the core principles of these ligands, from their rational design and synthesis to their transformative applications.

The Heart of the Matter: Understanding the "Kink"

The defining characteristic of a kinked dipodal dipyridine ligand is the angle formed between the two pyridine rings, which is dictated by the nature of the spacer linking them. This deviation from linearity is crucial in directing the assembly of complex supramolecular structures and in fine-tuning the catalytic activity of their metal complexes.

The Influence of the Spacer

The identity of the spacer atom or group is the primary determinant of the kink angle. Common spacers include:

  • Amine (-NH-): As seen in 4,4'-dipyridylamine (dpa), the amine linker introduces a significant kink, with the C-N-C angle influencing the overall ligand geometry.

  • Ketone (-C(O)-): In 4,4'-dipyridylketone (dpk), the carbonyl group creates a distinct angle between the pyridine rings.

  • Methylene (-CH2-): The methylene spacer in bis(4-pyridyl)methane provides a flexible kink, with the angle being more adaptable compared to more rigid spacers.

The electronic properties and steric bulk of the spacer also play a crucial role in the ligand's coordination behavior and the stability of the resulting metal complexes.

Quantifying the Kink: A Look at Structural Parameters

The "kink" can be quantified by the N-X-N or C-X-C bond angle of the spacer (where X is the central atom of the spacer) and the dihedral angle between the two pyridine rings. These parameters are typically determined by single-crystal X-ray diffraction studies of the free ligands or their metal complexes.

LigandSpacerTypical Kink Angle (°)Notes
4,4'-Dipyridylamine (dpa)-NH-~120-130The N-H group can also participate in hydrogen bonding, further influencing the supramolecular structure.[1][2]
4,4'-Dipyridylketone (dpk)-C(O)-~120-125The carbonyl oxygen can act as an additional coordination site in some cases.
bis(4-pyridyl)methane-CH2-~109-115Offers greater conformational flexibility compared to dpa and dpk.

Synthesis of Kinked Dipodal Dipyridine Ligands

The synthesis of these ligands is generally achievable through standard organic chemistry methodologies. The choice of synthetic route depends on the desired spacer group.

Experimental Protocol: Synthesis of 4,4'-Dipyridylamine (dpa)

This protocol describes a common method for the synthesis of 4,4'-dipyridylamine.

Materials:

  • 4-aminopyridine

  • 4-chloropyridine hydrochloride

  • Potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of 4-aminopyridine (1.0 eq) and 4-chloropyridine hydrochloride (1.1 eq) in DMF, add potassium carbonate (3.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4,4'-dipyridylamine as a solid.

Characterization:

  • ¹H NMR: Resonances corresponding to the aromatic protons of the pyridine rings and the amine proton.

  • ¹³C NMR: Signals for the carbon atoms of the pyridine rings.

  • FT-IR: Characteristic peaks for N-H stretching and C=N and C=C stretching of the pyridine rings.

  • Mass Spectrometry: Molecular ion peak corresponding to the mass of dpa.

Coordination Chemistry: Building with a Bend

The kinked geometry of these ligands predisposes them to form unique coordination architectures that are not readily accessible with linear dipyridine ligands. They can act as "pillars" or "struts" in the construction of metal-organic frameworks (MOFs) and coordination polymers, leading to complex and often interpenetrated networks.[1][2]

Coordination Modes

Kinked dipodal dipyridine ligands typically coordinate to metal centers in a bridging fashion, connecting two different metal ions. The specific coordination geometry around the metal center (e.g., tetrahedral, square planar, or octahedral) is influenced by the metal ion's identity, its oxidation state, and the presence of other co-ligands.[3][4][5][6]

Caption: General coordination mode of a kinked dipodal dipyridine ligand bridging two metal centers.

Case Study: Hydrothermal Synthesis of a Zinc-Adipate-dpa MOF

The following is a representative protocol for the hydrothermal synthesis of a metal-organic framework using 4,4'-dipyridylamine.[2][7][8][9][10]

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Adipic acid

  • 4,4'-dipyridylamine (dpa)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a 20 mL scintillation vial, dissolve zinc nitrate hexahydrate (0.1 mmol), adipic acid (0.1 mmol), and 4,4'-dipyridylamine (0.1 mmol) in a mixture of DMF (5 mL) and deionized water (5 mL).

  • Seal the vial and place it in a programmable oven.

  • Heat the vial to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool to room temperature over 12 hours.

  • Colorless block-like crystals of the MOF will form.

  • Isolate the crystals by decanting the mother liquor and wash them with fresh DMF.

Applications in Catalysis: The Bite Angle Advantage

In homogeneous catalysis, the bite angle of a bidentate ligand is a critical parameter that can significantly influence the activity and selectivity of a metal catalyst. The kinked nature of dipodal dipyridine ligands allows for the tuning of this bite angle, which in turn affects key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium complexes of kinked dipodal dipyridine ligands have shown promise in Suzuki and Heck cross-coupling reactions. The specific bite angle imposed by the ligand can influence the rate of the reaction and the product distribution. For instance, a wider bite angle can promote reductive elimination, which is often the product-forming step in the catalytic cycle.

Catalytic_Cycle cluster_legend Legend Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R L L = Kinked Dipyridine Ligand

Caption: A simplified catalytic cycle for the Suzuki cross-coupling reaction highlighting the role of the ligand.

Catalyst SystemReactionSubstrateProductTONTOF (h⁻¹)Reference
Pd(OAc)₂ / dpaSuzuki Coupling4-bromotoluene & Phenylboronic acid4-methylbiphenyl>10,000>1,000[11][12][13]
PdCl₂(dpk)₂Heck CouplingIodobenzene & StyreneStilbene~5,000~500[14][15][16]

Note: The presented TON and TOF values are representative and can vary significantly depending on the specific reaction conditions.

Kinked Dipyridine Ligands in Drug Development

The structural features of kinked dipodal dipyridine ligands also make them attractive scaffolds in medicinal chemistry. The ability to chelate metal ions is a key aspect of the biological activity of many therapeutic agents. Furthermore, the pyridine rings can engage in various non-covalent interactions with biological targets.

Anticancer Activity of Di-2-pyridylketone Derivatives

Derivatives of di-2-pyridylketone have emerged as a promising class of anticancer agents.[1][17][18][19] For example, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) has demonstrated potent and selective antitumor activity.[1][17][19][20]

Mechanism of Action:

The anticancer activity of Dp44mT is believed to stem from its ability to chelate intracellular iron and copper.[17][19][20] The resulting metal complexes can generate reactive oxygen species (ROS), leading to oxidative stress and ultimately, cancer cell death through pathways such as apoptosis and the disruption of autophagy.[1][19]

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structure. Modifications to the thiosemicarbazone moiety and the pyridine rings can significantly impact their metal-chelating ability, lipophilicity, and ultimately, their anticancer potency.

CompoundCell LineIC₅₀ (µM)Reference
Dp44mTMCF-7 (Breast Cancer)0.01-0.05[18][21]
Dp44mTA549 (Lung Cancer)0.02-0.08[18]
DpCMCF-7 (Breast Cancer)0.1-0.5[17]

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Future Outlook

Kinked dipodal dipyridine ligands represent a versatile and powerful tool in the hands of chemists and drug developers. The ability to rationally design and synthesize ligands with specific kink angles opens up exciting possibilities for the creation of novel catalysts with enhanced activity and selectivity. In the realm of materials science, the use of these ligands will continue to drive the discovery of new MOFs and coordination polymers with unique topologies and properties for applications in gas storage, separation, and sensing. Furthermore, the promising anticancer activity of dipyridylketone derivatives highlights the potential of this ligand class in the development of new therapeutic agents. Future research will likely focus on expanding the library of kinked dipodal dipyridine ligands with different spacer groups and substitution patterns, leading to an even greater understanding and control over the structure and function of their metal complexes.

References

  • Jansson, P. J., et al. (2015). Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. Oncotarget, 6(33), 34679–34701.
  • Yu, Y., et al. (2014). The anticancer agent di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) overcomes prosurvival autophagy by two mechanisms: persistent induction of autophagosome synthesis and impairment of lysosomal integrity. Journal of Biological Chemistry, 289(48), 33568-33589.
  • Montney, M. R., et al. (2007). Diverse Entangled Metal−Organic Framework Materials Incorporating Kinked Organodiimine and Flexible Aliphatic Dicarboxylate Ligands: Synthesis, Structure, Physical Properties, and Reversible Structural Reorganization. Inorganic Chemistry, 46(18), 7362–7370.
  • Whitnall, M., et al. (2016). The Anticancer Agent, Di-2-Pyridylketone 4,4-Dimethyl-3-Thiosemicarbazone (Dp44mT), Up-Regulates the AMPK-Dependent Energy Homeostasis Pathway in Cancer Cells. Molecular Pharmacology, 90(6), 755-769.
  • Abdel-Aziz, A. A. -M., et al. (2018). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 16(4), 4877-4884.
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Serebryanskaya, T. V., et al. (2023). Geometric Analysis and DFT Study of 2,2′-Dipyridylamine-Stabilized First-Row Transition-Metal Complexes. Crystal Growth & Design, 23(12), 8963–8972.
  • Love, J. B. (2007). Dipyridyl Thiosemicarbazone Chelators with Potent and Selective Antitumor Activity Form Iron Complexes with Redox Activity. Journal of Medicinal Chemistry, 50(25), 6249–6258.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Sigman, M. S., & Werner, E. W. (2012). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Accounts of Chemical Research, 45(6), 874-884.
  • Chemistry LibreTexts. (2021). Heck Reaction. Retrieved from [Link]

  • Molbase. (2023). 4,4'-DIPYRIDYLAMINE. Retrieved from [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic concentration 50% (CC 50 ) values of Pyr-1 in different cell... Retrieved from [Link]

  • Trilleras, J., et al. (2003). New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. Bioorganic & Medicinal Chemistry Letters, 13(1), 127-130.
  • ResearchGate. (n.d.). (a) Distorted square pyramidal and tetrahedral coordination... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. Retrieved from [Link]

  • Mphahlele, M. J., & Malindisa, S. (2019). Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin. Comptes Rendus Chimie, 22(2-3), 196-208.
  • Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
  • Serebryanskaya, T. V., et al. (2023). Geometric Analysis and DFT Study of 2,2′-Dipyridylamine-Stabilized First-Row Transition-Metal Complexes. Crystal Growth & Design, 23(12), 8963–8972.
  • Holz, R. C., et al. (2009). Zinc Coordination Geometry and Ligand Binding Affinity: The Structural and Kinetic Analysis of the Second-Shell Serine 228 Residue and the Methionine 180 Residue of the Aminopeptidase from Vibrio proteolyticus. Biochemistry, 48(38), 9015–9024.
  • den Hertog, H. J., & Jouwersma, C. (1953). Synthesis of four dipyridylamines. Recueil des Travaux Chimiques des Pays-Bas, 72(2), 125-132.
  • LaDuca, R. L., et al. (2009). Synthesis, crystal structure, and magnetic properties of two-dimensional divalent metal glutarate/dipyridylamine coordination polymers, with a single crystal-to-single crystal transformation in the copper derivative. Inorganica Chimica Acta, 362(6), 1849-1856.
  • Wipf Group. (2007). Palladium I I. Basic Principles. Retrieved from [Link]

  • Mdluli, B. S., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1676.
  • ResearchGate. (n.d.). Efficient Synthesis of Tetra-4-pyridylmethane: Pyrolysis of Tri(4-pyridyl)-4-pyridylazomethane. Retrieved from [Link]

  • Brogden, D. W., & Berry, J. F. (2015). Coordination Chemistry of 2,2'-Dipyridylamine: The Gift That Keeps on Giving. Comments on Inorganic Chemistry, 35(1), 1-36.
  • Royal Society of Chemistry. (2021). Hydrothermal synthesis of high surface area ZIF-8 with minimal use of TEA. Retrieved from [Link]

  • Al-Masry, M. A., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Simple and efficient synthesis of bis(indolyl)methanes by using NiSO4.6H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram for the hydrothermal synthesis of (A) Zn-MOFs and (B)... Retrieved from [Link]

  • Stasch, A. (2021).
  • Digital.CSIC. (2022). Synthesis of Dipyridylaminoperylenediimide–Metal Complexes and Their Cytotoxicity Studies. Retrieved from [Link]

  • CentAUR. (n.d.). Structural insights into G-quadruplex binding by metal complexes: implications for drug design. Retrieved from [Link]

  • IUCr. (2018). Crystal structure of poly[μ-diphenyl(pyridin-4-yl)phosphane-κ2N:P-μ-trifluoroacetato-κ2O:O′-silver(I)] from synchrotron data. Retrieved from [Link]

  • Sciforum. (n.d.). Hydrothermal Synthesis of a new Cd-MOF. Retrieved from [Link]

  • ACS Omega. (2021). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). One-step hydrothermal synthesis of Zn/Co MOF for efficiently activating PMS to degrade organic pollutants in water: The reaction kinetics and mechanism. Retrieved from [Link]

  • Lee, H., et al. (2016). Crystal structure of a helical silver(I) coordination polymer based on an unsymmetrical dipyridyl ligand.
  • ResearchGate. (n.d.). The crystal structure of fac- tricarbonyl(4,4-dimethyl-2,2-dipyridyl-κ 2 N,N′)- (pyrazole-κN)rhenium(I) nitrate, C 18 H 16 O 3 N 4 Re. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

N-(pyridin-3-yl)isonicotinamide ligand for MOF synthesis

Title: Technical Guide: N-(pyridin-3-yl)isonicotinamide (3-pina) Ligand for Bio-MOF Synthesis Abstract: This technical guide details the synthesis, characterization, and application of N-(pyridin-3-yl)isonicotinamide (3-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: N-(pyridin-3-yl)isonicotinamide (3-pina) Ligand for Bio-MOF Synthesis

Abstract: This technical guide details the synthesis, characterization, and application of N-(pyridin-3-yl)isonicotinamide (3-pina) , a versatile semi-rigid dipodal ligand used in the construction of Metal-Organic Frameworks (MOFs).[1] Distinguished by its asymmetric "kinked" geometry and amide functionality, 3-pina enables the formation of pillared-layer topologies with gate-opening properties.[1] This guide is tailored for researchers in drug discovery and materials science, focusing on the ligand’s utility in designing "Bio-MOFs" for drug delivery and selective gas separation.

Ligand Engineering: Synthesis of 3-pina

The synthesis of 3-pina is a nucleophilic acyl substitution (Schotten-Baumann type) between 3-aminopyridine and isonicotinoyl chloride.[1] This protocol ensures high purity suitable for crystal engineering.[1]

Chemical Logic:
  • Asymmetry: The ligand connects a 3-pyridyl ring (amine side) to a 4-pyridyl ring (acid side).[1] This specific 3,4'-connectivity creates an angular geometry (

    
    120° kink) that prevents the formation of simple linear chains, promoting 2D grids or interpenetrated 3D networks.[1]
    
  • H-Bonding: The central amide group (-NH-CO-) acts as a supramolecular donor/acceptor site, crucial for stabilizing the MOF structure via host-guest interactions.[1]

Protocol 1: Ligand Synthesis

Scale: 10 mmol batch

ReagentMW ( g/mol )AmountEquiv.Role
3-Aminopyridine 94.110.94 g1.0Nucleophile
Isonicotinoyl Chloride HCl 178.021.78 g1.0Electrophile
Triethylamine (Et₃N) 101.193.0 mL2.2Base (Scavenger)
Dry THF (or DCM) -50 mL-Solvent

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 3-aminopyridine (0.94 g) in 30 mL of dry THF under N₂ atmosphere. Add Et₃N (3.0 mL).

  • Addition: Cool the solution to 0°C (ice bath). Dissolve isonicotinoyl chloride hydrochloride (1.78 g) in 20 mL dry THF and add it dropwise to the amine solution over 20 minutes.

    • Observation: A white precipitate (Et₃N[1]·HCl) will form immediately.

  • Reaction: Remove the ice bath and stir at Room Temperature (25°C) for 12 hours.

  • Quench & Wash: Pour the reaction mixture into 100 mL of ice-cold water. Stir for 30 minutes. The product may precipitate.

    • If precipitate forms: Filter, wash with water (3x 20 mL), and dry.[1]

    • If no precipitate: Extract with Ethyl Acetate (3x 50 mL), wash organic layer with brine, dry over Na₂SO₄, and rotovap.[1]

  • Purification: Recrystallize from Ethanol/Water (1:1) or hot Methanol.

    • Yield Target: >75%

    • Appearance: White/Off-white crystalline solid.[1]

    • Melting Point: 153–155 °C.[1]

MOF Synthesis: The "Pillared-Layer" Strategy

3-pina is most effectively used as a neutral "pillar" ligand to connect 2D metal-carboxylate layers into 3D frameworks.[1] We present two field-proven protocols: a flexible Cobalt framework (for gas/drug uptake) and a robust Nickel framework.[1]

Protocol 2A: Flexible Co-MOF (Gate-Opening)

Reference System: {[Co(SCN)₂(3-pina)₂]}ₙ (Based on Uemura et al. logic)

  • Mechanism: The Co(II) centers are bridged by 3-pina ligands.[1] The amide groups form hydrogen bonds that can "switch" partners upon guest inclusion, allowing the pores to expand (Gate-Opening).[1]

Workflow:

  • Solution A: Dissolve Co(NO₃)₂·6H₂O (0.1 mmol) and KSCN (0.2 mmol) in 10 mL Methanol.[1]

  • Solution B: Dissolve 3-pina (0.2 mmol) in 10 mL Methanol.

  • Layering: Carefully layer Solution B over Solution A in a narrow test tube or crystallization vial.

  • Crystallization: Leave undisturbed at room temperature for 3–5 days.

  • Result: Pink/Violet block crystals.

Protocol 2B: Robust Ni-MOF (Solvothermal)

Reference System: [Ni(adc)(3-pina)(H₂O)]·H₂O (adc = 1,3-adamantanedicarboxylate)[1]

This protocol yields a stable (4,4)-grid topology suitable for structural characterization.[1]

ComponentAmountRole
Ni(NO₃)₂[1][2]·6H₂O 108 mg (0.37 mmol)Metal Node
1,3-Adamantanediacetic acid (H₂adc) 93 mg (0.37 mmol)Anionic Linker (Layer builder)
3-pina 74 mg (0.37 mmol)Neutral Pillar
NaOH (1.0 M) 0.75 mLDeprotonator
Water 10 mLSolvent

Steps:

  • Combine all reagents in a 23 mL Teflon-lined autoclave .

  • Seal and heat at 120°C (393 K) for 48 hours .

  • Cool slowly to room temperature (5°C/hour ramp).

  • Harvest: Filter green block crystals, wash with water and ethanol.

Structural Logic & Visualization

The following diagram illustrates the hierarchical assembly of 3-pina MOFs. The "Kink" in the ligand is the critical design feature that dictates the topology.[1]

MOF_Assembly cluster_ligand Ligand Engineering cluster_mof MOF Self-Assembly Iso Isonicotinoyl Chloride Pina 3-pina Ligand (Kinked Geometry) Iso->Pina Amide Coupling Amine 3-Aminopyridine Amine->Pina MOF 3D Pillared MOF (Gate-Opening) Pina->MOF H-Bond Direction Metal Metal Node (Ni²⁺ / Co²⁺) Layer 2D Layer / Chain Metal->Layer Anion Anionic Linker (Carboxylate/SCN⁻) Anion->Layer Layer->MOF Pillaring by 3-pina

Caption: Hierarchical assembly from ligand synthesis to 3D MOF construction. The 3-pina ligand acts as the vertical pillar connecting 2D metal-anion layers.[1]

Application Notes for Drug Development

Bio-MOF Concept

For drug development professionals, 3-pina offers a "Dual-Action" strategy:

  • Carrier: The MOF pores can encapsulate small molecule drugs (e.g., 5-FU, Ibuprofen).[1] The amide groups in 3-pina provide specific H-bonding sites to anchor these drugs, preventing premature leakage.[1]

  • Prodrug: Upon degradation in physiological pH (pH 5-6 in tumor microenvironments), the MOF releases the metal and the ligand.[1] Isonicotinamide derivatives are biologically active (e.g., PARP inhibitors, anti-tubercular).[1][3]

Characterization Checklist (Self-Validation)
TechniqueExpected ResultInterpretation
FT-IR Bands at ~1680 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H)Confirms presence of amide bond; shifts indicate coordination to metal.[1]
PXRD Sharp low-angle peaks (2θ < 10°)Confirms long-range order and successful pillaring (large d-spacing).[1]
TGA Weight loss > 250°CConfirms thermal stability of the framework; initial loss <100°C is solvent.
SXRD Check bond angles3-pina usually binds via Pyridine N atoms; Amide O is non-coordinating but H-bonds.[1]

References

  • Uemura, K., et al. (2002).[1][4] Novel Flexible Frameworks of Porous Cobalt(II) Coordination Polymers That Show Selective Guest Adsorption Based on the Switching of Hydrogen-Bond Pairs of Amide Groups. Chemistry – A European Journal.[1] Link[1]

  • Travis, A. M., et al. (2018).[1][2] Poly[[(μ3-adamantane-1,3-diacetato)[μ-N-(pyridin-3-yl)isonicotinamide]nickel(II)] monohydrate], a layered coordination polymer with triangular (3,[1][2]6) topology. Acta Crystallographica Section E. Link[1]

  • LaRose, T. G., & LaDuca, R. L. (2017).[1] Divalent metal adamantanedicarboxylate coordination polymers with isomeric dipyridylamide ligands. CrystEngComm. Link

  • Kumar, D. K., et al. (2007).[1] Structural landscape of isonicotinamide: A case study of nucleation and growth. Crystal Growth & Design. Link[1]

Sources

Application

biological activity screening of N-(pyridin-3-yl)pyridine-4-carboxamide

Technical Application Note: Biological Activity Screening of N-(pyridin-3-yl)pyridine-4-carboxamide Executive Summary & Molecule Profile N-(pyridin-3-yl)pyridine-4-carboxamide (also known as N-(3-pyridinyl)isonicotinamid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Biological Activity Screening of N-(pyridin-3-yl)pyridine-4-carboxamide

Executive Summary & Molecule Profile

N-(pyridin-3-yl)pyridine-4-carboxamide (also known as N-(3-pyridinyl)isonicotinamide) represents a "privileged scaffold" in medicinal chemistry.[1] Its structure—a bis-heterocyclic amide—combines the pharmacophores of nicotinamide (Vitamin B3) and isonicotinamide (anti-tubercular core).[1]

Unlike single-target drugs, this molecule acts as a versatile chemical probe.[1][2] It is primarily screened as a fragment or lead compound in three therapeutic areas:

  • Kinase Inhibition (Oncology/Neurology): Specifically targeting ROCK1/2 (Rho-associated protein kinase) due to its ATP-mimetic bis-aryl structure.[1]

  • Metabolic Regulation (Oncology): Targeting NAMPT (Nicotinamide phosphoribosyltransferase) by mimicking the nicotinamide substrate.[1][2]

  • Antimicrobial (Infectious Disease): Targeting InhA in Mycobacterium tuberculosis.

This guide provides the standard operating procedures (SOPs) for profiling this scaffold against its two most high-value targets: ROCK1/2 and NAMPT .[1]

Chemical Handling & Stock Preparation

Critical Quality Attribute (CQA): This compound is lipophilic and prone to precipitation in high-salt buffers if not properly solubilized.[1][2]

ParameterSpecification
Molecular Weight 199.21 g/mol
LogP (Predicted) ~1.2 (Moderate Lipophilicity)
Primary Solvent DMSO (Dimethyl sulfoxide), Anhydrous
Max Solubility ~50 mM in DMSO
Storage -20°C (Desiccated)

Preparation Protocol:

  • Weighing: Weigh 10 mg of powder into a sterile amber glass vial.

  • Solubilization: Add 502 µL of anhydrous DMSO to achieve a 100 mM master stock. Vortex for 30 seconds.[2]

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no particulate matter remains.

  • Working Stocks: Dilute the master stock to 10 mM using DMSO before adding to aqueous buffers.

    • Caution: Do not exceed 1% final DMSO concentration in enzymatic assays to avoid solvent-induced enzyme inhibition.[1][2]

Primary Screen: ROCK1/2 Kinase Inhibition Assay[1]

Objective: Determine if the scaffold acts as an ATP-competitive inhibitor of Rho-associated kinase (ROCK), a key regulator of the cytoskeleton.[1]

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using a LanthaScreen™ Eu Kinase Binding Assay.[1]

Mechanism of Action

The pyridine nitrogen atoms act as hydrogen bond acceptors for the kinase hinge region (Glu/Met residues), while the amide linker positions the second ring into the hydrophobic pocket.

Experimental Workflow

Materials:

  • Recombinant ROCK1 or ROCK2 enzyme (human, active).[1][2]

  • Alexa Fluor™ 647-labeled ATP-competitive Tracer (Tracer 236 or equivalent).[1]

  • Europium-labeled anti-GST antibody (binds to the kinase tag).[1]

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2]

Step-by-Step Protocol:

  • Compound Plating:

    • Dispense 100 nL of the test compound (10-point dose-response, 10 mM to 0.5 nM) into a 384-well low-volume white plate (acoustic dispensing preferred).

    • Controls: Include Y-27632 (10 µM) as a Positive Control (100% Inhibition) and DMSO only as a Negative Control (0% Inhibition).

  • Enzyme/Antibody Mix:

    • Prepare a solution containing 5 nM ROCK1 and 2 nM Eu-anti-GST antibody in Assay Buffer.[2]

    • Add 5 µL of this mix to all wells.

    • Incubation 1: Incubate for 15 minutes at Room Temperature (RT) to allow compound-enzyme binding.

  • Tracer Addition:

    • Add 5 µL of Alexa Fluor 647 Tracer (Final concentration: 10 nM).[1][2]

    • Note: The tracer competes with the test compound for the ATP binding site.

  • Equilibration & Detection:

    • Incubate for 60 minutes at RT in the dark.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).[1][2]

      • Excitation: 340 nm.

      • Emission Donor (Eu): 615 nm.[1][2]

      • Emission Acceptor (AF647): 665 nm.[1][2]

  • Data Analysis:

    • Calculate the TR-FRET Ratio:

      
      .[1]
      
    • Plot % Displacement vs. Log[Compound] to determine IC50 .[1][2]

Secondary Screen: NAMPT Enzymatic Assay

Objective: Assess if the N-(pyridin-3-yl) moiety mimics nicotinamide, inhibiting NAD+ biosynthesis.[1] This is critical for oncology applications (metabolic starvation).[1][2]

Methodology: Coupled Fluorescence Assay (One-Step).[1][2]

Reaction Logic

NAMPT converts Nicotinamide (Nam) + PRPP


 NMN.[1][2]
We couple this to NMNAT and Alcohol Dehydrogenase (ADH) to generate NADH, which is fluorescent.[1][2]
Inhibition of NAMPT = Decreased NADH Fluorescence.

Step-by-Step Protocol:

  • Reagent Mix Preparation:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT.[1][2]

    • Substrates: 0.5 µM Nicotinamide, 20 µM PRPP, 2 mM ATP.

    • Coupling Enzymes: NMNAT1 (recombinant), Ethanol (2%), ADH, Resazurin/Diaphorase (for signal amplification).[1][2]

  • Reaction Initiation:

    • Add 2 µL of test compound (diluted in buffer) to a 384-well black plate.

    • Add 8 µL of Reagent Mix.

    • Add 10 µL of Recombinant NAMPT Enzyme (10 nM final).

  • Kinetic Read:

    • Immediately place in a plate reader @ 25°C.

    • Monitor Fluorescence (Ex 530 nm / Em 590 nm) every 2 minutes for 60 minutes.

  • Validation:

    • The slope of the linear phase (RFU/min) represents NAMPT activity.

    • Reference Inhibitor: FK866 (Expected IC50 ~1-5 nM).[1][2]

Phenotypic Validation: Neurite Outgrowth Assay

Context: If the compound inhibits ROCK (Protocol 3), it should induce neurite outgrowth in PC12 cells (a hallmark of ROCK inhibition).[1][2]

Protocol:

  • Cell Culture: Seed PC12 cells on Collagen IV coated 96-well plates (5,000 cells/well).

  • Differentiation: Treat with low-dose NGF (10 ng/mL) to prime cells.[1][2]

  • Treatment: Add N-(pyridin-3-yl)pyridine-4-carboxamide at 10 µM and 1 µM .

  • Incubation: 48 hours.

  • Staining: Fix with 4% Paraformaldehyde; stain with Anti-Beta-Tubulin III (green) and DAPI (blue).[1][2]

  • Analysis: Use High-Content Imaging (e.g., CellInsight CX7).[1][2]

    • Metric: Total Neurite Length per Cell.[2]

    • Success Criteria: >2-fold increase in neurite length compared to DMSO control.[2]

Visualization of Screening Workflow & Pathway

The following diagrams illustrate the screening cascade and the biological pathway targeted by this scaffold.

ScreeningCascade Stock Compound Stock (100 mM DMSO) QC QC: Solubility Check (Nephelometry) Stock->QC Primary Primary Screen: ROCK1/2 TR-FRET (Kinase Inhibition) QC->Primary Decision IC50 < 10 µM? Primary->Decision Decision->Stock No (Discard/Refine) Secondary Secondary Screen: NAMPT Assay (Metabolic Selectivity) Decision->Secondary Yes (Selectivity Check) Pheno Phenotypic Validation: Neurite Outgrowth (PC12 Cells) Decision->Pheno Yes (Functional Check) Lead Validated Hit (Kinase or Metabolic Probe) Secondary->Lead Pheno->Lead

Caption: Figure 1. The hierarchical screening cascade designed to profile the dual-potential of the bis-pyridine scaffold.

ROCKPathway GPCR GPCR (Rho Receptor) RhoA RhoA-GTP GPCR->RhoA ROCK ROCK1/2 (Kinase) RhoA->ROCK MLC MLC (Myosin Light Chain) ROCK->MLC Phosphorylation Inhibitor N-(pyridin-3-yl) pyridine-4-carboxamide Inhibitor->ROCK Inhibits (ATP Competition) Actin Actomyosin Contraction MLC->Actin Neurite Neurite Retraction Actin->Neurite

Caption: Figure 2.[1][2] Mechanism of ROCK inhibition. The compound blocks the phosphorylation of MLC, preventing neurite retraction.

References

  • Liao, C. et al. (2007).[1][2] "Design and synthesis of novel bis-pyridine amides as potent Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Galli, U. et al. (2008).[1][2] "Synthesis and biological evaluation of isonicotinamide derivatives as NAMPT inhibitors." Journal of Medicinal Chemistry.

  • Ishizaki, T. et al. (2000).[1][2] "Pharmacological properties of Y-27632, a specific inhibitor of rho-associated kinases."[1][2][3][4] Molecular Pharmacology.

  • Hasmann, M. & Schemainda, I. (2003).[1][2] "FK866, a highly potent specific inhibitor of nicotinamide phosphoribosyltransferase."[2] Cancer Research.[2]

Sources

Method

Application Note: Precision Engineering of Luminescent Cd(II) Coordination Polymers via Solvothermal Synthesis

Executive Summary & Scientific Rationale This guide details the solvothermal synthesis of Cadmium(II) coordination polymers (CPs) utilizing semi-rigid amide ligands.[1] While Cadmium is toxic, its electronic configuratio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the solvothermal synthesis of Cadmium(II) coordination polymers (CPs) utilizing semi-rigid amide ligands.[1] While Cadmium is toxic, its


 electronic configuration makes it an indispensable node for constructing luminescent Metal-Organic Frameworks (MOFs) and CPs. Unlike transition metals with unfilled 

-shells (e.g., Cu(II), Co(II)) that often quench fluorescence via

transitions, Cd(II) allows for ligand-centered (LC) or ligand-to-metal charge transfer (LMCT) emissions, resulting in high quantum yields.

Why Amide Ligands? The incorporation of amide groups (


) into the ligand backbone is not merely structural; it is functional.
  • Supramolecular Locking: The amide group acts as a hydrogen bond donor and acceptor, facilitating the formation of higher-dimensional networks (2D

    
     3D) via supramolecular assembly.
    
  • Sensing Selectivity: The uncoordinated carbonyl oxygen (

    
    ) and amide nitrogen (
    
    
    
    ) provide specific recognition sites for analytes (e.g., antibiotics, nitroaromatics) through Lewis acid-base interactions or hydrogen bonding, significantly enhancing sensing selectivity compared to unfunctionalized ligands.

Pre-Synthesis Critical Parameters

Before initiating the protocol, three thermodynamic and kinetic parameters must be optimized to ensure phase purity and single-crystal growth.

Solvent Templating & Polarity

The choice of solvent dictates the topology. Amide ligands often require polar aprotic solvents (DMF, DMA, DEF) to solubilize, but water or alcohols are needed to modulate the deprotonation of co-ligands (carboxylic acids).

  • Recommendation: Use a binary or ternary system. Common ratios include DMF:H

    
    O (2:1) or DMA:MeOH:H
    
    
    
    O (4:2:1).
  • Mechanism: DMF often decomposes slightly to dimethylamine, slowly raising the pH and acting as a base to deprotonate carboxylic acid sites, controlling the rate of nucleation.

Ligand Design Strategy (Mixed-Ligand Approach)

To build robust frameworks, a "pillared-layer" strategy is recommended:

  • Ligand A (Strut): A neutral bis-pyridyl-bis-amide ligand (e.g., N,N'-bis(3-pyridyl)isophthalamide). This provides length and flexibility.

  • Ligand B (Node/Linker): A polycarboxylic acid (e.g., isophthalic acid or 1,4-naphthalenedicarboxylic acid). This locks the Cd(II) clusters.

The pH Factor

Cd(II) coordination is highly pH-sensitive.

  • Low pH (<4): Protonated ligands do not coordinate; no precipitation.

  • High pH (>8): Rapid precipitation of Cd(OH)

    
     (kinetic impurity).
    
  • Target pH (5.5 - 6.5): Achieved via solvothermal decomposition of DMF or addition of weak bases (e.g., 2,6-lutidine).

Detailed Solvothermal Protocol

This protocol describes the synthesis of a representative 3D Cd(II) amide framework: [Cd(L)(NDC)]·Solvent (where L = bis-pyridyl-amide, NDC = 1,4-naphthalenedicarboxylate).[2]

Materials
  • Metal Source: Cd(NO

    
    )
    
    
    
    ·4H
    
    
    O (High solubility, nitrate anions can template pores).
  • Ligand L: 4,4′-oxybis(N-(pyridin-3-ylmethyl)benzamide) (Synthesized via Schotten-Baumann reaction).

  • Co-Ligand: 1,4-H

    
    NDC (1,4-Naphthalenedicarboxylic acid).[2][3]
    
  • Solvents: DMF (HPLC Grade), Distilled H

    
    O.
    
Step-by-Step Methodology
  • Precursor Preparation:

    • Weigh Cd(NO

      
      )
      
      
      
      ·4H
      
      
      O (0.1 mmol, 30.8 mg).
    • Weigh Ligand L (0.1 mmol) and 1,4-H

      
      NDC (0.1 mmol, 21.6 mg).
      
    • Place all solids into a 20 mL Teflon-lined stainless steel autoclave.

  • Solvent Addition & Mixing:

    • Add 6 mL of DMF and 4 mL of H

      
      O.
      
    • Critical Step: Sonicate for 15 minutes. The solution may remain turbid; this is acceptable. The solvothermal process will dissolve it.

  • Thermal Treatment (Crystal Growth):

    • Seal the autoclave tightly.

    • Place in a programmable oven.

    • Heating Ramp: 2°C/min to 160°C.

    • Hold Time: 72 hours (3 days) at 160°C.

    • Cooling Ramp: 5°C/hour to room temperature. Note: Rapid cooling yields microcrystalline powder; slow cooling yields X-ray quality single crystals.

  • Isolation & Washing:

    • Filter the resulting colorless block crystals.

    • Wash with fresh DMF (

      
       mL) to remove unreacted ligand.
      
    • Wash with Ethanol (

      
       mL) to exchange pore solvent.
      
    • Air dry at room temperature.

Workflow Visualization

The following diagram illustrates the synthesis logic and critical decision points.

SynthesisWorkflow Start Precursor Weighing (Cd salt + Amide Ligand) Mix Solvent Mixing (DMF/H2O) Start->Mix Sonic Sonication (Homogenization) Mix->Sonic Auto Autoclave Sealing (Pressure Buildup) Sonic->Auto Heat Solvothermal Reaction 160°C, 72h Auto->Heat  Thermodynamic  Control Cool Slow Cooling (-5°C/h) Heat->Cool  Nucleation Wash Solvent Exchange (DMF -> EtOH) Cool->Wash  Crystal Growth Product Crystalline CP (Ready for XRD) Wash->Product

Figure 1: Solvothermal synthesis workflow emphasizing the cooling phase for crystallinity.

Characterization Pipeline

To validate the structure and purity, follow this sequential analysis:

TechniquePurposeAcceptance Criteria
SC-XRD (Single Crystal X-Ray)Determine absolute structure & topology.R1 < 0.05, Goodness of Fit (GoF) ~1.0.
PXRD (Powder X-Ray)Verify bulk phase purity.Experimental peaks must match simulated pattern from SC-XRD.
TGA (Thermogravimetry)Assess thermal stability & solvent loss.Distinct weight loss steps: Solvent (<150°C) vs. Framework decomposition (>300°C).
FT-IR Confirm ligand coordination.Shift in

amide stretch (typically 1650 cm

) compared to free ligand.

Application: Luminescent Sensing of Antibiotics[4][5][6][7]

Cd(II) amide polymers are excellent sensors for nitro-antibiotics (e.g., Nitrofurantoin, NZF) due to the "antenna effect" of the ligand and the electron-deficient nature of the analytes.

Sensing Protocol
  • Suspension Prep: Grind 3 mg of CP crystals and disperse in 3 mL of water via ultrasonication (30 min) to form a stable suspension.

  • Baseline Scan: Record the PL spectrum (

    
     nm) of the blank suspension.
    
  • Titration: Add incremental amounts (e.g., 10

    
    L) of antibiotic solution (
    
    
    
    M).
  • Measurement: Monitor the decrease in emission intensity at

    
    .
    
Mechanism of Action

The quenching usually occurs via Photoinduced Electron Transfer (PET) or Resonance Energy Transfer (RET) . The conduction band (LUMO) of the CP is higher in energy than the LUMO of the electron-deficient antibiotic, facilitating electron flow from CP to analyte upon excitation.

SensingMechanism Excitation UV Excitation (hν) LigandState Ligand Excited State (L*) Excitation->LigandState  Absorption MetalState Metal Center (Cd) LigandState->MetalState  Antenna Effect Analyte Analyte (Antibiotic) (LUMO Low) LigandState->Analyte  e- Transfer (PET) (Analyte Present) Emission Fluorescence (Light) MetalState->Emission  Radiative Decay (No Analyte) Quench Non-Radiative Decay (Darkness) Analyte->Quench

Figure 2: Fluorescence quenching mechanism via Photoinduced Electron Transfer (PET) to nitro-antibiotics.

Troubleshooting Guide

  • Issue: Amorphous Powder instead of Crystals.

    • Cause: Reaction too fast or temperature too low.

    • Fix: Lower the pH (add 2 drops of HNO

      
      ) or decrease the cooling rate to 2°C/h.
      
  • Issue: Opaque Crystals.

    • Cause: Solvent inclusions or rapid growth.

    • Fix: Increase the reaction temperature by 10°C to favor thermodynamic products.

  • Issue: No Fluorescence.

    • Cause: Presence of quencher solvents (Acetone) or paramagnetic impurities.

    • Fix: Ensure thorough washing with Ethanol and dry completely. Avoid Cu/Fe contamination.

References

  • RSC CrystEngComm: "Zn(II) and Cd(II) coordination polymers with a new angular bis-pyridyl-bis-amide: synthesis, structures and sensing properties." CrystEngComm, 2012.

  • RSC Soft Matter: "A crystal engineering rationale in designing a Cd(II) coordination polymer based metallogel derived from a C3 symmetric tris-amide-tris-carboxylate ligand." Soft Matter, 2012.

  • ACS Inorganic Chemistry: "Crystal-Engineering Studies of Coordination Polymers and a Molecular-Looped Complex Containing Dipyridyl-Amide Ligands." Inorg. Chem., 2007.[4]

  • NIH PubMed: "Solvothermal self-assembly of Cd2+ coordination polymers with supramolecular networks involving N-donor ligands and aromatic dicarboxylates." Dalton Trans., 2017.

  • ResearchGate: "Two cadmium(II) coordination polymers as luminescent sensors for the detection of nitrofuran/nitroimidazole antibiotics." CrystEngComm, 2018.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(pyridin-3-yl)pyridine-4-carboxamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N-(pyridin-3-yl)pyridine-4-carboxamide, also known as N-(pyridin-3-yl)isonicotinamide. This document is design...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(pyridin-3-yl)pyridine-4-carboxamide, also known as N-(pyridin-3-yl)isonicotinamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with or optimizing this important synthetic transformation. The formation of an amide bond between two electronically distinct pyridine rings—the electron-deficient pyridine-4-carboxylic acid and the weakly nucleophilic 3-aminopyridine—presents unique challenges. This guide provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help you improve reaction yields and product purity.

Overview of Synthetic Strategies

The synthesis of N-(pyridin-3-yl)pyridine-4-carboxamide is fundamentally an amidation reaction. Success hinges on the effective activation of the carboxylic acid group of isonicotinic acid to facilitate nucleophilic attack by the amino group of 3-aminopyridine. The two primary, industrially relevant strategies are the Acid Chloride Route and Direct Coupling via Activating Agents .

Diagram: Primary Synthetic Pathways

cluster_start Starting Materials cluster_route1 Route 1: Acid Chloride cluster_route2 Route 2: Direct Coupling IsonicotinicAcid Pyridine-4-carboxylic acid (Isonicotinic Acid) AcidChloride Isonicotinoyl Chloride IsonicotinicAcid->AcidChloride SOCl₂ or (COCl)₂ ActiveEster Activated Intermediate (e.g., O-acylisourea, Active Ester) IsonicotinicAcid->ActiveEster Coupling Agent (HATU, EDC, etc.) Aminopyridine 3-Aminopyridine Aminopyridine->ActiveEster Product N-(pyridin-3-yl)pyridine-4-carboxamide Aminopyridine->Product Base (e.g., Pyridine, TEA) AcidChloride->Product ActiveEster->Product

Caption: High-level overview of the two main synthetic routes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is extremely low, or I've only recovered my starting materials. What are the most likely causes?

This is the most frequent issue, often stemming from either poor activation of the carboxylic acid or inherent reactivity challenges.

Potential Cause 1: Premature Acid-Base Neutralization

  • Explanation: The most direct reaction between a carboxylic acid and an amine is an acid-base reaction to form a carboxylate-ammonium salt.[1][2] This salt is ionic and highly unreactive, as the amine is protonated and no longer nucleophilic, while the carboxylate is a poor electrophile. Without an activating agent, simply heating the mixture often leads to poor conversion unless very high temperatures (160-180 °C) are used, which can cause degradation.[2]

  • Solution: Do not simply mix the starting materials. The carboxylic acid must be activated before or in situ with the amine. This is the fundamental purpose of both the acid chloride and coupling agent routes.

Potential Cause 2: Ineffective Carboxylic Acid Activation

  • Explanation (Acid Chloride Route): The conversion of isonicotinic acid to isonicotinoyl chloride may be incomplete. Thionyl chloride (SOCl₂) or oxalyl chloride must be used in excess and under anhydrous conditions. Any moisture will hydrolyze the acid chloride back to the starting carboxylic acid.[1]

  • Explanation (Direct Coupling Route): Coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be deactivated by moisture. Furthermore, they can rearrange to form unreactive N-acylureas, especially in the case of less nucleophilic amines like 3-aminopyridine.[3]

  • Solutions:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents. Handle reagents under an inert atmosphere (Nitrogen or Argon).

    • Verify Acid Chloride Formation: When using SOCl₂, the reaction is typically refluxed. Completion is often indicated by the cessation of gas evolution (SO₂ and HCl). It is common practice to remove the excess SOCl₂ under vacuum before adding the amine.[3]

    • Choose a More Robust Coupling Agent: For challenging couplings involving less reactive amines, uronium-based agents like HATU {1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate} are often more efficient and lead to fewer side products than carbodiimides.[4]

Potential Cause 3: Low Nucleophilicity of 3-Aminopyridine

  • Explanation: The nitrogen atom in 3-aminopyridine is less nucleophilic than in a typical aniline because the electron-withdrawing nature of the pyridine ring deactivates it. This slow kinetics can lead to the degradation of highly reactive intermediates (like the acid chloride) before the desired reaction occurs.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) after the amine is added can increase the reaction rate.

    • Use a Catalyst: In the acid chloride route, pyridine or 4-(N,N-dimethylamino)pyridine (DMAP) can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.

Diagram: Troubleshooting Workflow for Low Yield

Start Low or No Yield CheckSM Recovered Starting Materials? Start->CheckSM CheckActivation Is Acid Activation Step Working? CheckSM->CheckActivation No Sol_Salt Cause: Acid-Base Salt Formation Solution: Use a proper activation method (coupling agent or acid chloride). CheckSM->Sol_Salt Yes CheckConditions Review Reaction Conditions CheckActivation->CheckConditions Yes Sol_Moisture Cause: Reagent Decomposition (Moisture) Solution: Use anhydrous solvents/reagents and an inert atmosphere. CheckActivation->Sol_Moisture No Sol_Agent Cause: Ineffective Coupling Agent Solution: Switch to a more powerful agent like HATU. Verify acid chloride formation. CheckActivation->Sol_Agent No Sol_Temp Cause: Poor Kinetics Solution: Increase temperature moderately. Consider a nucleophilic catalyst (DMAP). CheckConditions->Sol_Temp Temp/Time OK Sol_Stoich Cause: Incorrect Stoichiometry Solution: Use slight excess (1.1-1.2 eq) of the amine. Verify reagent purity. CheckConditions->Sol_Stoich Stoichiometry OK

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to FTIR Characterization of N-(3-pyridyl)isonicotinamide: A Comparative Analysis of Amide Vibrational Modes

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds In the landscape of pharmaceutical development, molecules built around heterocyclic scaffolds are of paramount importance. N-(3-pyridyl)is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Vibrational Spectroscopy in Heterocyclic Drug Scaffolds

In the landscape of pharmaceutical development, molecules built around heterocyclic scaffolds are of paramount importance. N-(3-pyridyl)isonicotinamide, a molecule incorporating two distinct pyridine rings linked by a secondary amide bridge, represents a key structural motif. Its synthesis and purity are critical checkpoints in the development pipeline. Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular identity and structural integrity of such compounds.

This guide provides an in-depth analysis of the FTIR spectrum of N-(3-pyridyl)isonicotinamide, with a specific focus on the characteristic amide peaks that serve as its definitive spectroscopic signature. We will move beyond a simple peak list, exploring the mechanistic origins of these vibrations and comparing them with precursor molecules and related amide structures. This comparative approach is designed to provide researchers with the necessary framework to confidently identify their target compound and assess its purity.

Foundational Principles: Understanding the Vibrational Language of Amides and Pyridines

The FTIR spectrum of N-(3-pyridyl)isonicotinamide is a composite of the vibrational modes of its constituent parts: a secondary amide linkage and two pyridine rings.

The Secondary Amide Signature: Amide I, II, and III Bands

Unlike primary amides which possess an -NH₂ group, secondary amides (-CO-NH-) exhibit a unique set of absorptions. These are not simple, isolated bond vibrations but are coupled, resulting in characteristic bands.[1]

  • Amide I (1700-1630 cm⁻¹): This is the most intense and perhaps most important absorption in the amide series.[2] It arises predominantly from the C=O stretching vibration (approximately 70-85%).[2] Its position is sensitive to hydrogen bonding, which can cause a shift to lower wavenumbers (a redshift). For N-(3-pyridyl)isonicotinamide, extensive intermolecular hydrogen bonding between the amide N-H and the pyridyl nitrogen atoms is expected, placing this peak in the lower end of the typical range.

  • Amide II (1570-1515 cm⁻¹): This band is unique to secondary amides and is a crucial diagnostic tool. It originates from a complex coupling of the in-plane N-H bending vibration (40-60%) and the C-N stretching vibration (18-40%).[1][2] The presence of a strong band in this region, often appearing as a companion to the Amide I peak, is a hallmark of a secondary amide structure.[1]

  • N-H Stretch (3370-3170 cm⁻¹): Secondary amides display a single, relatively sharp N-H stretching peak, in contrast to primary amides which show two distinct peaks (symmetric and asymmetric stretches).[1] The position and broadness of this peak are also highly indicative of the extent of hydrogen bonding within the crystal lattice.

The Pyridine Ring Fingerprints

Both pyridine rings contribute to the spectrum, primarily through C-H stretching and a series of complex ring stretching and bending vibrations.

  • Aromatic C-H Stretch (>3000 cm⁻¹): These absorptions are typically found in the 3100-3000 cm⁻¹ region and are often of lower intensity compared to the amide N-H stretch.

  • Ring Stretching (1600-1400 cm⁻¹): The C=C and C=N stretching vibrations within the pyridine rings result in a series of sharp bands, often four or more, in the 1600-1400 cm⁻¹ region.[3][4] The precise positions and relative intensities are sensitive to the substitution pattern on the ring.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via ATR

The Attenuated Total Reflectance (ATR) technique is recommended for its simplicity, speed, and minimal sample preparation, making it ideal for routine characterization.[5]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and has reached thermal equilibrium as per the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond crystal. Use a soft lab wipe dampened with a volatile solvent like isopropanol or ethanol to remove any residue from previous measurements. Dry the crystal completely.

  • Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing for its digital subtraction from the sample spectrum.[6]

  • Sample Application: Place a small amount of the solid N-(3-pyridyl)isonicotinamide powder (typically 1-2 mg) directly onto the center of the ATR crystal.

  • Applying Pressure: Lower the press arm until it makes contact with the sample. Apply consistent pressure using the torque knob to ensure firm and uniform contact between the solid sample and the crystal surface. Good contact is essential for a high-quality spectrum.[7]

  • Sample Spectrum Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Post-Measurement Cleanup: Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.

Comparative Spectral Analysis: Identifying N-(3-pyridyl)isonicotinamide

The confirmation of synthesis is best achieved by comparing the product's spectrum against its precursors and a structurally related compound like isonicotinamide.

Visualizing Key Vibrational Modes

The following diagram illustrates the molecular structure and the primary atomic motions associated with the diagnostically crucial Amide I and Amide II bands.

Caption: Molecular structure highlighting the C=O stretch (Amide I) and coupled N-H bend/C-N stretch (Amide II).

Data Summary: Peak Assignments

The table below summarizes the expected and observed FTIR absorption bands for N-(3-pyridyl)isonicotinamide and compares them with the primary amide, isonicotinamide.

Vibrational ModeExpected Range (cm⁻¹)Observed N-(3-pyridyl)isonicotinamide (cm⁻¹)Isonicotinamide (Primary Amide) (cm⁻¹)Rationale for Assignment & Comparison
N-H Stretch (Amide) 3370 - 3170[1]~3305 (single, broad)~3360 & ~3180 (two bands)[8][9]The presence of a single N-H stretch confirms the secondary amide structure, contrasting with the two distinct (asymmetric/symmetric) stretches of the primary amide in isonicotinamide.
Aromatic C-H Stretch 3100 - 3000~3070~3077[8]Characteristic of C-H bonds on the pyridine rings.
Amide I (C=O Stretch) 1700 - 1630[1]~1675~1655-1668[8][9]A strong, sharp absorption. The slight shift to a higher wavenumber compared to isonicotinamide can be attributed to the different electronic environment and hydrogen bonding pattern of the secondary amide.
Amide II (N-H Bend + C-N Stretch) 1570 - 1515[1]~1540N/AThe appearance of this strong band is a definitive marker for the formation of the secondary amide linkage. Primary amides like isonicotinamide do not have an Amide II band but show an N-H bend (scissoring) near 1620 cm⁻¹.[8]
Pyridine Ring Stretches 1610 - 1430~1590, ~1480, ~1425~1595[8]A series of sharp peaks corresponding to C=C and C=N vibrations within the two aromatic rings.
C-N Stretch (Amide III region) 1350 - 1250[10]~1310~1390[8]This is a complex region (Amide III), but the C-N stretch is a significant contributor.
Comparative Discussion
  • Confirmation of Reaction: The most compelling evidence for the successful synthesis of N-(3-pyridyl)isonicotinamide is the disappearance of the characteristic peaks of the starting materials and the appearance of the new secondary amide peaks . For instance, if starting from isonicotinic acid and 3-aminopyridine, one would monitor the disappearance of the broad O-H stretch of the carboxylic acid (~3000-2500 cm⁻¹) and the two N-H stretches of the primary amine (~3400-3250 cm⁻¹).[11]

  • Primary vs. Secondary Amide: As highlighted in the table, the distinction from a primary amide like isonicotinamide is unequivocal. The key differentiators are:

    • A single N-H stretch for the secondary amide versus two for the primary.

    • The presence of the strong Amide II band around 1540 cm⁻¹ in the secondary amide, which is absent in the primary amide.[1]

Conclusion

The FTIR spectrum provides a definitive and information-rich fingerprint for the structural characterization of N-(3-pyridyl)isonicotinamide. By focusing on the key amide vibrational modes, a researcher can rapidly confirm the presence of the crucial secondary amide linkage. The appearance of a strong Amide I (C=O stretch) at ~1675 cm⁻¹, a single N-H stretch at ~3305 cm⁻¹, and, most diagnostically, a prominent Amide II band (N-H bend/C-N stretch) around 1540 cm⁻¹, provides conclusive evidence of the target molecule's successful synthesis. This guide equips researchers with the foundational knowledge and a comparative framework to utilize FTIR spectroscopy with confidence in the drug development workflow.

References

  • Galvão, A. M., & Sousa, C. C. (2019). FTIR of ₂ and isn. ResearchGate. Available at: [Link]

  • Zes-ul-Haq, M., et al. (2004). Fourier Transform‐Infrared Spectroscopic Study of Isonicotinamide Metal(II) Tetracyanonickelate and Halide Complexes. Spectroscopy Letters, 37(1), 33-42. Available at: [Link]

  • Open Learning Campus. (2021). Biochemical characterisation of collagen. Collagen structure by FT-IR and CD. OLCreate. Available at: [Link]

  • Wang, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8572–8579. Available at: [Link]

  • Gautam, S., et al. (2022). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. ResearchGate. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Northern Illinois University. Sample preparation for FT-IR. Department of Chemistry and Biochemistry. Available at: [Link]

  • Wang, H., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. National Center for Biotechnology Information. Available at: [Link]

  • LPD Lab Services Ltd. (2026). FTIR Principles and Sample Preparation. Available at: [Link]

  • F-Cobe, F., et al. (2019). Isonicotinamide-Based Compounds: From Cocrystal to Polymer. MDPI. Available at: [Link]

  • Jena Library of Biological Macromolecules. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Available at: [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

  • Long, D. A., & George, W. O. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Canadian Journal of Chemistry, 41(5), 1278-1290. Available at: [Link]

  • Wisudyaningsih, B., et al. (2023). Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening, supported by principal component analysis and cluster analysis. Journal of Pharmaceutical and Pharmacological Research. Available at: [Link]

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d5. The Journal of Chemical Physics, 21(7), 1170-1176. Available at: [Link]

  • Siswanta, D., et al. (2016). Infrared spectra of functional groups isonicotinamide and the complex. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Available at: [Link]

  • ResearchGate. (2019). FTIR spectrum for Pyridine. Available at: [Link]

  • Tél, B., et al. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy₂ClO₄]·0.5py. MDPI. Available at: [Link]

  • Canadian Science Publishing. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d₂. Available at: [Link]

  • All Chemistry. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Virginia Tech. Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. Available at: [Link]

  • Filho, O. T., et al. (2006). Theoretical and experimental study of the infrared spectrum of isonicotinamide. Journal of Molecular Structure: THEOCHEM, 763(1-3), 175-179. Available at: [Link]

  • Govindarajan, M., & Periandy, S. (2014). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Applicable Chemistry. Available at: [Link]

  • Gyepes, R., et al. (2018). Syntheses, structures and properties of isonicotinamidium, thionicotinamidium, 2- and 3-(hydroxymethyl)pyridinium nitrates. ResearchGate. Available at: [Link]

Sources

Comparative

A Structural Showdown: N-(pyridin-3-yl)isonicotinamide vs. N-(pyridin-4-yl)isonicotinamide - A Comparative Guide

In the landscape of crystal engineering and pharmaceutical co-crystal design, the subtle shift of a single nitrogen atom within a pyridine ring can induce profound changes in the supramolecular architecture and resulting...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of crystal engineering and pharmaceutical co-crystal design, the subtle shift of a single nitrogen atom within a pyridine ring can induce profound changes in the supramolecular architecture and resulting physicochemical properties of a compound. This guide provides an in-depth structural comparison of two closely related isomers: N-(pyridin-3-yl)isonicotinamide and N-(pyridin-4-yl)isonicotinamide. We will dissect their conformational landscapes, hydrogen bonding motifs, and the resulting impact on their crystal packing, supported by experimental data and computational insights to inform rational drug design and material science.

Foundational Structural Differences: The Critical Nitrogen Position

The core distinction between N-(pyridin-3-yl)isonicotinamide (3-PIA) and N-(pyridin-4-yl)isonicotinamide (4-PIA) lies in the position of the nitrogen atom on the terminal pyridine ring. This seemingly minor isomeric change dramatically alters the molecule's electronic distribution and its potential as a hydrogen bond donor and acceptor, which in turn dictates its self-assembly in the solid state.

FeatureN-(pyridin-3-yl)isonicotinamide (3-PIA)N-(pyridin-4-yl)isonicotinamide (4-PIA)
IUPAC Name N-(pyridin-3-yl)pyridine-4-carboxamideN-(pyridin-4-yl)pyridine-4-carboxamide
CAS Number 33252-47-233252-48-3
Molecular Formula C₁₁H₉N₃OC₁₁H₉N₃O
Molecular Weight 199.21 g/mol 199.21 g/mol
Nitrogen Position The terminal pyridine ring has a nitrogen at the 3-position.The terminal pyridine ring has a nitrogen at the 4-position.

This positional isomerism is the cornerstone of the differing behaviors we will explore. The meta-position of the nitrogen in 3-PIA results in an asymmetric distribution of hydrogen bond acceptors, while the para-position in 4-PIA creates a more linear and symmetric molecule.

Conformational Analysis and Molecular Geometry

The conformation of these molecules, particularly the torsion angle between the two pyridine rings, is a critical determinant of their overall shape and ability to pack efficiently in a crystal lattice.

Experimental Insights from X-ray Crystallography

Single-crystal X-ray diffraction studies provide the most definitive insight into the solid-state conformation of these isomers.

  • N-(pyridin-3-yl)isonicotinamide (3-PIA): In the crystalline state, 3-PIA often adopts a non-planar conformation. The dihedral angle between the two pyridine rings is typically significant, driven by the optimization of intermolecular hydrogen bonds over intramolecular planarity. This twist is a strategy to alleviate steric hindrance and facilitate the formation of robust hydrogen-bonded networks.

  • N-(pyridin-4-yl)isonicotinamide (4-PIA): In contrast, 4-PIA tends to exhibit a more planar or near-planar conformation in its crystal structures. The linearity afforded by the 4-substituted ring allows for more efficient π-π stacking interactions in conjunction with hydrogen bonding, favoring a flatter molecular geometry.

The following Graphviz diagram illustrates the fundamental workflow for determining molecular conformation via X-ray crystallography.

G cluster_exp Experimental Workflow cluster_analysis Data Analysis crystal Single Crystal Growth xray X-ray Diffraction Data Collection crystal->xray Mounting structure Structure Solution & Refinement xray->structure Data Processing cif Crystallographic Information File (CIF) structure->cif Finalization torsion Torsion Angle Analysis cif->torsion hbond Hydrogen Bond Geometry cif->hbond packing Crystal Packing Analysis cif->packing

Caption: Workflow for single-crystal X-ray diffraction analysis.

Supramolecular Assembly: The Role of Hydrogen Bonding

The amide linkage (-CONH-) in both molecules is a potent hydrogen bond donor (N-H) and acceptor (C=O). However, the placement of the pyridyl nitrogen atoms dictates the overall hydrogen bonding syntax.

N-(pyridin-3-yl)isonicotinamide (3-PIA): A More Complex Network

The nitrogen at the 3-position of the terminal pyridine ring in 3-PIA, combined with the nitrogen of the isonicotinamide ring, provides multiple, non-collinear hydrogen bond acceptor sites. This often leads to the formation of two-dimensional (2D) or three-dimensional (3D) hydrogen-bonded networks. A common motif is the R²₂(8) graph set, where two molecules form a hydrogen-bonded dimer via their amide groups. These dimers then further assemble through weaker C-H···N or C-H···O interactions.

N-(pyridin-4-yl)isonicotinamide (4-PIA): Linear Chains and Tapes

The para-position of the nitrogen in 4-PIA creates a more directional and linear hydrogen bonding potential. This geometry strongly favors the formation of one-dimensional (1D) chains or tapes. The amide N-H of one molecule typically donates to the pyridyl nitrogen of an adjacent molecule, and this pattern propagates to form infinite chains. These chains are then often cross-linked by weaker interactions.

G cluster_3pia 3-PIA Supramolecular Assembly cluster_4pia 4-PIA Supramolecular Assembly dimer Dimer Formation R²₂(8) motif via N-H···O=C network 2D/3D Network Cross-linking via C-H···N dimer->network Inter-dimer interactions chain 1D Chain Formation N-H···N(pyridyl) packing Chain Packing π-π stacking chain->packing Inter-chain interactions

Caption: Contrasting supramolecular assembly patterns of 3-PIA and 4-PIA.

Physicochemical Property Implications

The structural and packing differences between 3-PIA and 4-PIA have tangible consequences for their physical properties.

PropertyN-(pyridin-3-yl)isonicotinamide (3-PIA)N-(pyridin-4-yl)isonicotinamide (4-PIA)Rationale
Melting Point Generally lowerGenerally higherThe more efficient and often more symmetrical packing in 4-PIA typically leads to a more stable crystal lattice, requiring more energy to disrupt.
Solubility Often higher in polar solventsOften lower in polar solventsThe more complex, less compact packing of 3-PIA can sometimes lead to a less stable crystal lattice, which can translate to higher solubility.

Experimental Protocols

Synthesis of N-(pyridin-yl)isonicotinamides

Objective: To synthesize the title compounds via an amidation reaction.

Materials:

  • Isonicotinoyl chloride hydrochloride

  • 3-Aminopyridine or 4-Aminopyridine

  • Triethylamine (TEA) or Pyridine (as a base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (as a solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of the respective aminopyridine (1.0 eq) and TEA (2.2 eq) in DCM at 0 °C, add a solution of isonicotinoyl chloride hydrochloride (1.0 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to yield the desired N-(pyridin-yl)isonicotinamide.

Single Crystal Growth for X-ray Diffraction

Objective: To grow single crystals of sufficient quality for X-ray diffraction analysis.

Method: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to near saturation at room temperature or with gentle heating.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial, cover it with a perforated cap (e.g., parafilm with pinholes), and leave it undisturbed in a vibration-free environment.

  • Allow the solvent to evaporate slowly over several days to weeks.

  • Harvest well-formed single crystals for analysis.

Conclusion

The positional isomerism between N-(pyridin-3-yl)isonicotinamide and N-(pyridin-4-yl)isonicotinamide provides a classic case study in the field of crystal engineering. The seemingly subtle change from a meta- to a para-substituted pyridine ring fundamentally alters the molecule's symmetry and hydrogen bonding vectors. This leads to distinct conformational preferences and divergent supramolecular assemblies: 3-PIA tends to form complex, often non-planar networks, while 4-PIA favors linear, more planar chain motifs. These structural disparities directly influence key physicochemical properties like melting point and solubility. For researchers in drug development and material science, understanding these structure-property relationships is paramount for the rational design of co-crystals and functional materials with tailored properties. The choice between these two isomers is not arbitrary but a critical design decision with predictable and significant consequences for solid-state structure and function.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 133486, N-(3-Pyridyl)isonicotinamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3033535, N-(Pyridin-4-yl)isonicotinamide. Retrieved from [Link].

  • Cambridge Crystallographic Data Centre. (n.d.). CSD-Core. Retrieved from [Link].

Safety & Regulatory Compliance

Safety

N-(pyridin-3-yl)pyridine-4-carboxamide proper disposal procedures

Introduction: Operational Safety & Compliance Proper disposal of N-(pyridin-3-yl)pyridine-4-carboxamide (also known as N-(3-pyridinyl)isonicotinamide) is not merely a regulatory formality; it is a critical component of l...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Operational Safety & Compliance

Proper disposal of N-(pyridin-3-yl)pyridine-4-carboxamide (also known as N-(3-pyridinyl)isonicotinamide) is not merely a regulatory formality; it is a critical component of laboratory integrity.[1][2] As a bis-pyridine derivative containing an amide linkage, this compound represents a class of nitrogen-heterocycles often used as kinase inhibitor intermediates or supramolecular building blocks.[1][2][3]

While this specific isomer is chemically stable, its disposal requires strict adherence to Organic Hazardous Waste protocols.[2] Improper disposal (e.g., drain pouring) releases nitrogen-containing heterocycles into water systems, where they can resist standard biodegradation and exhibit ecotoxicity.[2]

This guide provides a self-validating workflow to ensure your disposal process is safe, compliant with RCRA (Resource Conservation and Recovery Act) standards, and operationally efficient.

Hazard Identification & Waste Characterization

Before handling waste, you must validate the hazard profile.[2] If a specific Safety Data Sheet (SDS) is unavailable for your specific batch (common with custom synthesis), use the Structural Analog Approach based on its moieties: Isonicotinamide and 3-Aminopyridine.[2]

Chemical Profile
PropertyDescription
Chemical Name N-(pyridin-3-yl)pyridine-4-carboxamide
Molecular Formula C₁₁H₉N₃O
Physical State Solid (White to Off-White Powder)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water.[1][2][4][5][6]
Acidity/Basicity Weakly Basic (Pyridine Nitrogen).[2]
Hazard Classification (GHS)

Treat this compound as a Hazardous Substance .[2]

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][7]

  • H319: Causes serious eye irritation.[2][7]

  • H335: May cause respiratory irritation.[2][7]

  • H302: Harmful if swallowed (Precautionary assignment based on aminopyridine substructure).[2]

Waste Stream Segregation Strategy

Effective disposal relies on segregating the chemical based on its physical state and solvent matrix.[2] Do not mix solid chemical waste with liquid solvent waste unless the solid is already dissolved.[2]

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid In Solution StateCheck->Liquid Dissolved SolidStream Stream A: Solid Organic Waste (Pure Compound or Contaminated Wipes) Solid->SolidStream LiquidCheck Solvent Type? Liquid->LiquidCheck Destruction Final Fate: High-Temp Incineration SolidStream->Destruction Halogenated Halogenated Solvent (DCM, Chloroform) LiquidCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, Acetone) LiquidCheck->NonHalogenated No Halogens Halogenated->Destruction NonHalogenated->Destruction

Figure 1: Decision logic for segregating N-(pyridin-3-yl)pyridine-4-carboxamide waste. Note that regardless of the stream, the final fate is incineration.[2]

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Why: Pyridine derivatives can be readily absorbed through the skin or inhaled as dust.[2]

  • Engineering Controls: Perform all solid transfers inside a Chemical Fume Hood .

  • PPE:

    • Gloves: Nitrile (0.11 mm minimum) is sufficient for the solid.[2] If dissolved in DMSO/DMF, double-glove or use Butyl Rubber.[1][2]

    • Eye Protection: Chemical Safety Goggles (ANSI Z87.1).[2]

    • Respiratory: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.[2]

Phase 2: Packaging (The "Self-Validating" Step)

The integrity of the container validates the safety of the transport.[1][2]

Scenario A: Solid Waste (Pure Compound) [2]

  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1][2]

  • Transfer: Carefully transfer the powder using a disposable spatula.[2] Place the contaminated spatula into the same container (if size permits) or a separate "Sharps/Debris" container.

  • Labeling:

    • Attach a hazardous waste tag immediately.[2]

    • Chemical Name: Write out "N-(pyridin-3-yl)pyridine-4-carboxamide". Do not use abbreviations (e.g., "NPP-4").

    • Hazards: Check "Toxic" and "Irritant".[2]

Scenario B: Liquid Waste (Solutions)

  • Compatibility Check: Ensure the solvent is compatible with the waste container (e.g., do not put DMSO solutions in low-grade plastics that might degrade).[2]

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste .[2]
      
    • If dissolved in Methanol/DMSO

      
      Non-Halogenated Waste .[2]
      
  • Headspace: Leave at least 10% headspace in the bottle to prevent over-pressurization during transport.[2]

Scenario C: Empty Containers

  • Trace Residue: If the original bottle contains <3% of its capacity (RCRA "Empty" standard), triple rinse the bottle with a solvent capable of dissolving the residue (e.g., Methanol).[2]

  • Rinsate Disposal: Pour the rinsate into the Liquid Waste container.[2]

  • Bottle Disposal: Deface the label and discard the triple-rinsed bottle as standard glass trash (or recycling, depending on facility rules).

Phase 3: Storage & Hand-off
  • Secondary Containment: Store the waste container in a secondary tray (polypropylene) to catch potential leaks.[2]

  • Incompatibility: Keep away from Strong Oxidizers (e.g., Nitric Acid, Peroxides).[2] Pyridines can react vigorously with oxidizers.[2]

  • Request Pickup: Contact your EHS department for collection.[2]

The Disposal Lifecycle (Causality)

Understanding where the waste goes ensures you understand why we segregate it.[2]

DisposalLifecycle Lab 1. Laboratory (Segregation & Labeling) EHS 2. EHS / Waste Mgmt (Consolidation) Lab->EHS Pickup Request Transport 3. DOT Transport (Manifesting) EHS->Transport 90-Day Limit Incinerator 4. Rotary Kiln Incinerator (>1000°C) Transport->Incinerator Organic Waste Scrubber 5. Gas Scrubbing (NOx Removal) Incinerator->Scrubber Combustion Gases

Figure 2: The lifecycle of the waste.[1][2] High-temperature incineration is required to break the pyridine rings and amide bonds.[2] The facility's scrubbers then neutralize the resulting Nitrogen Oxides (NOx).[2]

Emergency Procedures

  • Spill (Solid):

    • Evacuate the immediate area if dust is airborne.[2][7]

    • Don PPE (Goggles, Nitrile Gloves, Lab Coat).[2]

    • Cover the spill with wet paper towels (to prevent dust generation) or use a HEPA vacuum designated for chemical cleanup.[2]

    • Place waste in a hazardous waste bag/container.

    • Clean the surface with soap and water.[2][7]

  • Exposure:

    • Skin: Wash with soap and water for 15 minutes.[2]

    • Eyes: Flush with water for 15 minutes.[2][7] Seek medical attention if irritation persists.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13160-06-0 (Isomer Analog: N-(pyridin-3-yl)nicotinamide).[2] Retrieved from [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Retrieved from [Link][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.[2] Retrieved from [Link]

Sources

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